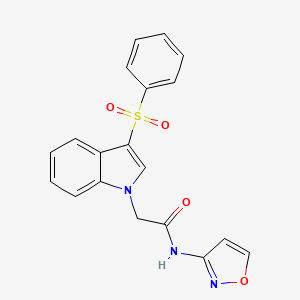

N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as ISA or ISA-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ISA-1 is a small molecule that has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments.

Applications De Recherche Scientifique

Antimalarial and Antiviral Potential

Research has explored the potential of N-(phenylsulfonyl)acetamide derivatives, which share structural similarities with N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, in the development of treatments against infectious diseases. A study highlighted the synthesis of these derivatives and their examination for in vitro antimalarial activity. The derivatives displayed promising antimalarial properties, with one compound exhibiting exceptional activity. Furthermore, the study extended its investigation to the compounds' efficacy against SARS-CoV-2, showcasing their versatility in antiviral applications as well (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Antimicrobial Applications

Another study focused on the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, aiming to utilize them as antimicrobial agents. These compounds, related to this compound, demonstrated significant antibacterial and antifungal activities, showcasing their potential in combating microbial infections (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).

Antitumor Activities

The antitumor potential of novel isoxazole compounds, including structures akin to this compound, was also explored. These compounds were synthesized and evaluated for their ability to inhibit tumor growth, with some displaying better antitumor activities. This highlights the compound's relevance in the development of new cancer therapies (Qi Hao-fei, 2011).

Corrosion Inhibition

In the field of materials science, derivatives of this compound were investigated for their corrosion inhibition properties. Specifically, long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives showed promising results in protecting steel surfaces in acidic and oil mediums, suggesting their application in corrosion protection technologies (A. Yıldırım & M. Cetin, 2008).

Enzyme Inhibition

Furthermore, the compound's analogs have been studied for their inhibitory action on various enzymes, such as carbonic anhydrases, which play crucial roles in physiological and pathological processes. These studies offer insights into the compound's potential for treating diseases associated with enzyme dysregulation (F. Carta, A. Birkmann, Tamara Pfaff, et al., 2017).

Mécanisme D'action

Target of Action

The compound contains an indole moiety, which is a prevalent structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide” might interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide” might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Without specific information about the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given the broad range of activities associated with indole derivatives , it’s likely that “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide” could influence multiple pathways.

Propriétés

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c23-19(20-18-10-11-26-21-18)13-22-12-17(15-8-4-5-9-16(15)22)27(24,25)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZHZIAULZCBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2513718.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chlorobenzamide](/img/structure/B2513720.png)

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2513724.png)

![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2513726.png)

![3-methyl-7-(3-methylbutyl)-8-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2513727.png)

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2513733.png)